molecular formula C8H7CuO3 B1464077 Copper(I) 3-methylsalicylate CAS No. 326477-70-7

Copper(I) 3-methylsalicylate

Cat. No.: B1464077
CAS No.: 326477-70-7
M. Wt: 214.68 g/mol
InChI Key: CPPQOSMKJDPRID-UHFFFAOYSA-M
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Description

Copper(I) 3-methylsalicylate (CuMeSal, CAS 326477-70-7) is a coordination compound where copper(I) is ligated to 3-methylsalicylate anions. Its structure combines the redox activity of Cu(I) with the stabilizing and electron-donating effects of the methylsalicylate ligand, making it a versatile catalyst in organic synthesis. CuMeSal is widely employed in cross-coupling reactions, Chan-Lam N-arylation, and desulfitative transformations . It also exhibits applications in materials science, such as enhancing the conductivity of PEDOT:PSS electrodes , and demonstrates antioxidant and anti-inflammatory properties .

Preparation Methods

Direct Synthesis via Copper(I) Salicylate Complex Formation

One of the primary methods to prepare Copper(I) 3-methylsalicylate involves the direct reaction of copper(I) salts with 3-methylsalicylic acid or its salts under controlled conditions to avoid oxidation of copper(I) to copper(II).

  • Copper(I) Source : Common copper(I) precursors include copper(I) oxide (Cu2O) or copper(I) salts such as [Cu(MeCN)4]BF4.
  • Ligand Source : 3-methylsalicylic acid or its sodium/potassium salt is used as the ligand source.
  • Solvent and Atmosphere : The reaction is typically performed in anhydrous organic solvents such as toluene or acetonitrile under an inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature : Moderate heating (e.g., 60–130 °C) is applied to facilitate complex formation.
  • Catalytic vs Stoichiometric : this compound has been used as a catalyst in organic transformations, indicating that it can be prepared in catalytic or stoichiometric amounts depending on the application.

Example from Literature : A study demonstrated that this compound efficiently catalyzed addition/annulation reactions involving α-ketoacids and alkynes, with the copper(I) complex prepared by reacting Cu2O or other Cu(I) sources with the ligand under inert atmosphere, yielding moderate to excellent product yields.

Preparation via Reaction of Copper(II) Salts with 3-Methylsalicylate Followed by Reduction

Another approach involves the initial synthesis of copper(II) 3-methylsalicylate complexes followed by chemical reduction to copper(I):

  • Copper(II) Complex Formation : Copper(II) salts such as copper sulfate or copper chloride are reacted with 3-methylsalicylic acid or its salts in aqueous or mixed solvents to form copper(II) salicylate complexes.
  • Reduction Step : The copper(II) complex is then reduced chemically (e.g., with ascorbic acid, sodium dithionite, or other mild reducing agents) to this compound.
  • Isolation : The reduced copper(I) complex is isolated under inert atmosphere to avoid reoxidation.
  • Characterization : Spectroscopic methods (IR, UV-Vis, EPR) confirm the oxidation state and coordination environment.

This two-step method allows controlled preparation of copper(I) complexes starting from more stable copper(II) precursors.

Aqueous Suspension Method with Copper Hydroxide and Salicylic Acid Derivatives

A patented industrially relevant method describes the preparation of copper salicylates, including methyl-substituted derivatives, by reacting copper compounds with salicylic acid suspensions in water:

  • Step a) : Copper compound (e.g., copper hydroxide, copper chloride, or copper sulfate) is added to an aqueous suspension of salicylic acid (or 3-methylsalicylic acid analog) with the addition of an inorganic base such as sodium hydroxide or potassium hydroxide to maintain pH and facilitate complexation.
  • Step b) : The suspension is stirred at elevated temperatures (40–100 °C, preferably 60–80 °C) for 1–4 hours, allowing crystalline copper salicylate to form.
  • Step c) : Co-formulants are added to stabilize the suspension.
  • Step d) : The suspension is ground to achieve fine particle size (<4 µm), suitable for further applications without isolating the copper salicylate solid.

This process is notable for its continuous sequence without intermediate isolation, yielding concentrated copper salicylate suspensions that can include copper(I) species depending on conditions.

Comparative Data Table of Preparation Methods

Method Copper Source Ligand Source Solvent/Medium Temperature Range Atmosphere Key Features Reference
Direct reaction with Cu(I) salts Cu2O, [Cu(MeCN)4]BF4 3-methylsalicylic acid Organic solvents 60–130 °C Inert (N2, Ar) Avoids oxidation, catalytic applications
Cu(II) complex + chemical reduction CuSO4, CuCl2 3-methylsalicylic acid Aqueous/organic mix Ambient to moderate Inert for reduction Two-step, allows controlled Cu(I) complex formation
Aqueous suspension with Cu hydroxide Cu(OH)2, CuCl2, CuSO4 Salicylic acid (analogs) Water 40–100 °C (opt 70 °C) Ambient Continuous sequence, no isolation, industrial scale

Detailed Research Findings and Notes

  • Catalytic Efficiency : this compound prepared via direct Cu(I) salt reaction shows high catalytic activity in organic synthesis, particularly in addition/annulation reactions.
  • Stability Considerations : Copper(I) is sensitive to oxidation; thus, inert atmosphere and dry solvents are critical during preparation to maintain the +1 oxidation state.
  • Spectroscopic Characterization : IR and UV-Vis spectroscopy confirm ligand coordination; EPR studies differentiate Cu(II) from Cu(I) states, with Cu(I) complexes being EPR silent or showing distinct signals.
  • Industrial Preparation : The aqueous suspension method enables large-scale preparation of copper salicylates with controlled particle size, useful in agricultural formulations, though it typically yields copper(II) complexes unless specific reduction steps are included.
  • Crystalline Forms : Heating during suspension preparation can lead to crystalline forms of copper salicylate, which may influence solubility and reactivity.

Chemical Reactions Analysis

Copper(I) 3-methylsalicylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Copper Compounds

Catalytic Efficiency and Reaction Scope

Copper(I) Thiophene-2-carboxylate (CuTC): CuTC and CuMeSal are both thiophilic Cu(I) catalysts used in desulfitative coupling reactions. However, CuMeSal shows superior performance in decarbonylative thioester activation, enabling high yields (91%) of aminovinyl sulfides under mild conditions . CuTC, while effective in cross-couplings, often requires harsher conditions or additional ligands for comparable efficiency .

Copper(II) Hydroxysalicylate (Basic Cupric Salicylate):
As a Cu(II) analog, this compound lacks the redox flexibility of CuMeSal. It is primarily used in medicinal and antimicrobial contexts due to its stability but is less effective in catalysis requiring Cu(I)-mediated electron transfer .

Copper(I) Acetate (Cu(OAc)):
Cu(OAc) is a simple Cu(I) salt used in Ullmann-type couplings. However, CuMeSal outperforms it in Chan-Lam N-arylation, achieving higher yields (e.g., 77–82% for N-aryl imidazoles) under ambient conditions . Cu(OAc) also exhibits lower solubility in organic solvents, limiting its utility in homogeneous catalysis .

Reaction Conditions and Selectivity

CuMeSal operates efficiently at room temperature in tetrahydrofuran (THF) or dioxane, as seen in azide-alkyne cycloadditions (CuAAC) and triazole syntheses . In contrast, Rhodium catalysts (e.g., Rh₂(esp)₂) require elevated temperatures (100°C) for transannulation reactions . CuMeSal’s mild conditions minimize side reactions, such as desulfurization, which are common with CuTC .

Toxicity and Environmental Impact

CuMeSal’s Cu(I) center shows lower toxicity to acidophilic bacteria compared to Cu(II) species (Table 2, ). This makes it preferable for environmentally conscious applications. In contrast, Cu(II) salicylate derivatives may pose higher ecological risks due to their persistence and redox activity .

Physical and Spectroscopic Properties

CuMeSal-derived compounds, such as 1-(4-nitrophenyl)-1H-imidazole, exhibit distinct melting points (172–173°C) and NMR profiles (δ = 7.90–8.77 ppm in CDCl₃) . These properties are critical for purification and characterization, with CuMeSal enabling crystallinity and high purity (75–84%) compared to CuTC-synthesized analogs, which often require column chromatography .

Commercial Availability and Cost

CuMeSal is commercially available in bulk (up to 500 g, $5610) through suppliers like Santa Cruz Biotechnology and ChemScene . In contrast, CuTC and specialized Cu(II) salicylates are less accessible, increasing their cost for large-scale applications.

Table 1: Comparative Analysis of Copper Compounds

Compound Oxidation State Key Applications Catalytic Efficiency Toxicity (Relative) Commercial Availability
CuMeSal Cu(I) Chan-Lam N-arylation, CuAAC, desulfitative coupling High (77–91% yields) Low High (bulk suppliers)
CuTC Cu(I) Cross-couplings, desulfitative reactions Moderate Moderate Limited
Cu(II) Hydroxysalicylate Cu(II) Antimicrobial, medicinal Low High Moderate
Cu(OAc) Cu(I) Ullmann couplings Low Moderate High

Biological Activity

Copper(I) 3-methylsalicylate (CuMeSal) is a coordination compound that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article reviews the biological activity of CuMeSal, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its coordination of copper(I) with the 3-methylsalicylate ligand. The unique properties of copper, including its ability to exist in multiple oxidation states and its role as a Lewis acid, contribute to the biological activity of CuMeSal. Its structure allows it to participate in redox reactions, which are crucial in various biochemical processes.

Mechanisms of Biological Activity

  • Catalytic Activity : CuMeSal has been shown to act as an effective catalyst in various organic reactions. For instance, it promotes oxidative dehydrosulfurative reactions, demonstrating significant yield improvements compared to other copper sources .
  • Antioxidant Properties : Copper complexes, including CuMeSal, have been studied for their ability to mimic superoxide dismutase (SOD), an enzyme that protects against oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . The redox properties of CuMeSal suggest it could play a role in cellular defense mechanisms against oxidative damage.
  • Antitumor Activity : Research indicates that copper complexes can exhibit antitumor effects through the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . The ability of Cu(I) species to reduce hydrogen peroxide into more reactive forms may enhance their therapeutic potential against tumors.

Table 1: Summary of Biological Activities of this compound

StudyBiological ActivityFindings
Catalytic ActivityCuMeSal showed improved yields in oxidative reactions compared to other copper sources.
Antioxidant ActivityMimics SOD activity; potential protective effects against oxidative stress.
Antitumor ActivityInduces ROS generation leading to apoptosis in cancer cells.

Case Study: Catalytic Applications

In a study examining the catalytic efficiency of CuMeSal in amine coupling reactions, it was found that using only 0.2 mol% of CuMeSal significantly reduced reaction time while maintaining high selectivity for the desired products . This highlights not only the efficiency of CuMeSal as a catalyst but also its biocompatibility, which is crucial for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing Copper(I) 3-methylsalicylate, and how is its purity validated?

this compound is typically synthesized via ligand exchange reactions or direct coordination of 3-methylsalicylic acid with copper(I) salts under inert conditions. Key steps include refluxing in anhydrous solvents (e.g., THF) and purification by crystallization from ethyl acetate/hexane mixtures. Purity is validated using melting point analysis, NMR spectroscopy (e.g., δ values for aromatic protons in CDCl₃ or DMSO-d₆), and elemental analysis . For example, synthesized compounds like 1-(4-nitrophenyl)-1H-imidazole show characteristic ¹H NMR peaks at δ 7.90–8.77, with melting points (e.g., 172–173°C) cross-referenced against literature .

Q. How does this compound function as a catalyst in Chan-Lam N-arylation reactions?

In Chan-Lam coupling, the compound acts as a Lewis acid catalyst, facilitating oxidative cross-coupling between aryl boronic acids and N-heterocycles (e.g., imidazoles, benzimidazoles). Reactions proceed under mild conditions (65°C, 3–5 hours) in polar aprotic solvents (e.g., THF), with yields optimized by adjusting stoichiometry and using bases like triethylamine. Post-reaction workup involves extraction with ethyl acetate, drying over Na₂SO₄, and chromatographic purification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to potential acute toxicity (per CLP Regulation EU 1272/2008), researchers should use gloves, eye protection, and fume hoods. Avoid inhalation of dust and contact with oxidizing agents. Waste disposal must comply with local regulations for copper-containing compounds. Physicochemical data (e.g., solubility in organic solvents) should guide storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated C–N bond formation in sterically hindered substrates?

Optimization involves systematic variation of parameters:

  • Catalyst loading : Test 1–10 mol% to balance efficiency and cost.
  • Solvent effects : Compare polar (THF, DMF) vs. nonpolar (toluene) solvents for substrate solubility.
  • Temperature : Assess reaction rates at 50–100°C via kinetic studies.
  • Additives : Screen bases (K₂CO₃, Et₃N) and oxidants (O₂, Cu(OAc)₂) to improve turnover. Analytical methods like HPLC or GC-MS quantify yields, while X-ray crystallography confirms product stereochemistry .

Q. What mechanistic insights explain the superior efficacy of this compound over other Cu(I) catalysts in cross-coupling reactions?

Comparative studies suggest the 3-methylsalicylate ligand enhances stability of the Cu(I) center, preventing oxidation to Cu(II). Spectroscopic techniques (EPR, UV-Vis) and DFT calculations reveal ligand-metal charge transfer (LMCT) processes that stabilize reactive intermediates. Kinetic isotopic effect (KIE) experiments further probe rate-determining steps (e.g., transmetallation vs. reductive elimination) .

Q. How should researchers address discrepancies in reported melting points or NMR data for this compound-derived products?

Discrepancies (e.g., 1-(4-cyanophenyl)-1H-imidazole melting points: 149–150°C observed vs. 143–145°C in literature) may arise from polymorphic forms or impurities. Mitigation strategies include:

  • Replicating synthesis under strictly anhydrous conditions.
  • Using high-field NMR (500 MHz+) with deuterated solvents to resolve peak splitting.
  • Supplementary characterization (e.g., HRMS, IR) to confirm molecular identity .

Q. What strategies are effective for scaling up this compound-catalyzed reactions without compromising yield?

Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

  • Use flow chemistry setups for continuous processing.
  • Replace column chromatography with recrystallization or distillation for purification.
  • Conduct Design of Experiments (DoE) to identify critical parameters (e.g., substrate concentration, agitation rate) .

Q. Methodological Guidance

Q. How to design a robust literature review framework for identifying research gaps in this compound applications?

  • Search Strategy : Use databases (SciFinder, Reaxys) with keywords: "Cu(I) 3-methylsalicylate," "C–N coupling," "heterocycle synthesis."
  • Gap Analysis : Compare catalytic performance (TOF, TON) across studies. Note unexplored substrates (e.g., seven-membered heterocycles) or understudied mechanisms (e.g., radical pathways).
  • Citation Tracking : Follow seminal papers (e.g., Yang et al., 2011) via Google Scholar to map recent advancements .

Q. What experimental controls are essential when studying the ligand role in this compound catalysis?

  • Control Reactions : Run reactions without catalyst, with Cu(I) salts (e.g., CuBr), or alternative ligands (e.g., thiophenecarboxylate).
  • Spectroscopic Controls : Use UV-Vis to monitor Cu(I)/Cu(II) redox states.
  • Kinetic Profiling : Compare initial rates under identical conditions to isolate ligand effects .

Q. How to integrate computational modeling with experimental data to elucidate reaction pathways?

Combine DFT calculations (e.g., Gaussian, ORCA) with experimental kinetics. Key steps:

  • Optimize geometries of intermediates (e.g., Cu-aryl complexes).
  • Calculate activation barriers for proposed steps (e.g., oxidative addition).
  • Validate models using isotopic labeling or substituent effects observed experimentally .

Properties

IUPAC Name

2-carboxy-6-methylphenolate;copper(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPQOSMKJDPRID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7CuO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715753
Record name Copper(1+) 2-carboxy-6-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326477-70-7
Record name Copper(1+) 2-carboxy-6-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 326477-70-7
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Feasible Synthetic Routes

Copper(I) 3-methylsalicylate
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Copper(I) 3-methylsalicylate

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